molecular formula C21H13Cl2N6Na3O10S3 B12726024 Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate CAS No. 85631-80-7

Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate

Cat. No.: B12726024
CAS No.: 85631-80-7
M. Wt: 745.4 g/mol
InChI Key: BDTKYWIRNJPSPQ-UHFFFAOYSA-K
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Description

Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine, which is then coupled with 5-methoxy-2-methylphenylamine to form an intermediate.

    Coupling Reaction: This intermediate undergoes a coupling reaction with naphthalene-1,3,5-trisulphonic acid to form the final azo compound.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for the efficient production of this dye.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the chlorine atoms on the triazine ring.

Major Products

    Oxidation: Oxidative cleavage products of the azo linkage.

    Reduction: Corresponding amines and their derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed as a staining agent in microscopy and histology to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage and the triazine ring play crucial roles in its binding affinity and specificity. The molecular targets include various proteins and enzymes, where it can act as an inhibitor or activator depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
  • Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate

Uniqueness

Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is unique due to its specific substitution pattern on the triazine ring and the presence of the methoxy group, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high stability and vibrant color.

Properties

CAS No.

85631-80-7

Molecular Formula

C21H13Cl2N6Na3O10S3

Molecular Weight

745.4 g/mol

IUPAC Name

trisodium;7-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C21H16Cl2N6O10S3.3Na/c1-9-3-15(24-21-26-19(22)25-20(23)27-21)16(39-2)8-14(9)29-28-10-4-12-13(17(5-10)41(33,34)35)6-11(40(30,31)32)7-18(12)42(36,37)38;;;/h3-8H,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,24,25,26,27);;;/q;3*+1/p-3

InChI Key

BDTKYWIRNJPSPQ-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)Cl)Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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